Fenpyrazamine
Overview
Description
Fenpyrazamine is a fungicide that can be used to control Botrytis infections on fruit and vegetables . It has an aminopyrazolinone structure and was developed by Sumitomo Chemical Co., Ltd .
Synthesis Analysis
The synthesis of fenpyrazamine starts with methyl 2-cyano-2-(o-tolyl)acetate. It has been reported that this compound can be formed from the coupling of the bromotolyl or the corresponding chloride and the cyano-acetate by a metal catalysed coupling process .Molecular Structure Analysis
Fenpyrazamine has an aminopyrazolinone structure . Its molecular formula is C17H21N3O2S, with an average mass of 331.432 Da and a monoisotopic mass of 331.135437 Da .Chemical Reactions Analysis
The principal routes of metabolism of fenpyrazamine involve hydrolysis to remove the allylsulfanylcarbonyl group to produce the main metabolites .Physical And Chemical Properties Analysis
Fenpyrazamine has good fungicidal properties, such as high antifungal activity, preventive efficacy, trans-laminar ability, inhibition activity in lesion development, long-lasting activity, and short pre-harvest intervals (PHIs) .Scientific Research Applications
Fungicidal Properties
Fenpyrazamine is a novel fungicide with an aminopyrazolinone structure . It has good fungicidal properties, such as high antifungal activity, preventive activity, translaminar activity, inhibition activity in lesion development, and long-lasting activity .
Target Enzyme
The target enzyme of fenpyrazamine is 3-keto reductase in the ergosterol biosynthetic pathway . This makes it effective in inhibiting the growth of fungi.
Efficacy Against Specific Fungi
Fenpyrazamine shows high efficacy against gray mold (Botrytis cinerea), stem rot (Sclerotinia sclerotiorum), and brown rot . These fungi attack the fruits of fruit trees and vegetables, greatly reducing the yield and productivity of crops .
Translaminar Activity
In translaminar activity tests, fenpyrazamine showed high efficacy against gray mold even at a low concentration . This means that the fungicide can move from one side of a leaf to the other, providing protection to both sides.
Long-Lasting Activity
Fenpyrazamine has long-lasting activity. In 14-day long-lasting activity tests, fenpyrazamine had a high efficacy against gray mold even at a low concentration . This makes it a valuable tool for farmers who need long-term protection for their crops.
Short Pre-Harvest Intervals (PHIs)
Fenpyrazamine has short pre-harvest intervals (PHIs) . This means that there is a short waiting period between the last application of the fungicide and when the crop can be safely harvested. This is beneficial for farmers as it allows for more flexibility in managing their crops.
Safer Profiles for Human Health and the Environment
Fenpyrazamine also shows safer profiles for human health and the environment . This is an important consideration in the development and use of fungicides.
Commercial Use
Fenpyrazamine has been registered in more than 30 countries . Formulated products, PROLECTUS® and PIXIO®DF, have been registered since 2012 . PROLECTUS® was first launched in Italy in 2012, and PIXIO®DF was launched in Japan in 2014 . This wide commercial use demonstrates its effectiveness and acceptance in the agricultural industry.
Mechanism of Action
Target of Action
Fenpyrazamine is a fungicide that primarily targets fungi from the Sclerotiniaceae family , such as Botrytis spp. and Sclerotinia spp. . These fungi are responsible for diseases like gray mold and stem rot, which significantly reduce the yield and productivity of crops .
Mode of Action
Fenpyrazamine exerts its antifungal activity by inhibiting the 3-keto reductase in the ergosterol biosynthesis pathway . Ergosterol is a critical component of fungal cell membranes, and its biosynthesis is essential for fungal growth and proliferation. By inhibiting 3-keto reductase, fenpyrazamine disrupts ergosterol biosynthesis, thereby inhibiting the growth and development of the fungi .
Biochemical Pathways
The primary biochemical pathway affected by fenpyrazamine is the ergosterol biosynthesis pathway . Ergosterol is analogous to cholesterol in animal cells and provides rigidity and integrity to the fungal cell membrane. By inhibiting 3-keto reductase, a key enzyme in this pathway, fenpyrazamine disrupts the production of ergosterol, leading to impaired cell membrane function and ultimately, fungal cell death .
Pharmacokinetics
Fenpyrazamine exhibits some interesting pharmacokinetic properties. It is rapidly absorbed into the plant after treatment and is transferred to untreated areas . In animal studies, maximum blood and plasma concentrations were observed at 1 and 6 hours after administration in low and high dose groups, respectively . The half-lives were 2–3 hours for the low dose and 14–17 hours for the high dose . Approximately 90% of the radiolabel was eliminated within 24 hours for the low-dose group and 48 hours for the high-dose group . These properties suggest that fenpyrazamine has good bioavailability and is efficiently metabolized and excreted.
Result of Action
The inhibition of ergosterol biosynthesis by fenpyrazamine leads to the disruption of the fungal cell membrane’s structure and function. This results in the inhibition of fungal growth and proliferation, effectively controlling the spread of diseases like gray mold and stem rot .
Action Environment
Additionally, the development of resistance in target fungi is a concern that needs to be managed through appropriate use and rotation of fungicides .
properties
IUPAC Name |
S-prop-2-enyl 5-amino-4-(2-methylphenyl)-3-oxo-2-propan-2-ylpyrazole-1-carbothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-5-10-23-17(22)20-15(18)14(16(21)19(20)11(2)3)13-9-7-6-8-12(13)4/h5-9,11H,1,10,18H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOHZQYBSYOOGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N(N(C2=O)C(C)C)C(=O)SCC=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074742 | |
Record name | Fenpyrazamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenpyrazamine | |
CAS RN |
473798-59-3 | |
Record name | Fenpyrazamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473798-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenpyrazamine [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473798593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenpyrazamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-allyl 5-amino-2,3-dihydro-2-isopropyl-3-oxo-4-(o-tolyl)pyrazole-1-carbothioate;S-allyl 5-amino-2-isopropyl-4-(2-methylphenyl)-3-oxo-2,3-dihydropyrazole-1-carbothioate;fenpyrazamine (ISO) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENPYRAZAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N3SPH9RQG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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